2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
CAS No.:
Cat. No.: VC14791495
Molecular Formula: C23H26N4O2
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N4O2 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[1-(2-methoxyethyl)indol-3-yl]-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C23H26N4O2/c1-26-21-10-6-4-8-19(21)25-22(26)11-12-24-23(28)15-17-16-27(13-14-29-2)20-9-5-3-7-18(17)20/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
| Standard InChI Key | XNMLWHLUSAZDCH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CN(C4=CC=CC=C43)CCOC |
Introduction
2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a complex organic compound featuring both indole and benzimidazole moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique structural components.
Biological Activities and Potential Applications
Research suggests that compounds similar to 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide exhibit various biological activities, particularly in pharmacology. These may include potential antidepressant effects due to interactions with serotonin receptors. Further studies are needed to fully understand its binding affinity and selectivity towards different biological targets.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(5-methoxy-1-methylindol-3-yl)ethylacetamide | Indole ring with methoxy group | Potential antidepressant |
| 4-[5-(methylbenzimidazol)]butanamide | Benzimidazole moiety | Anticancer activity |
| 5-(methoxyphenyl)-N-(methyl)indole | Indole with phenolic substitution | Anti-inflammatory effects |
Comparison with Similar Compounds
Compounds with similar structural features, such as indole and benzimidazole derivatives, have been studied for their diverse biological activities. For instance, benzimidazole derivatives have shown antimicrobial and anticancer properties, while indole derivatives are known for their potential in treating various conditions, including depression and inflammation.
| Compound Type | Biological Activity |
|---|---|
| Benzimidazole Derivatives | Antimicrobial, Anticancer |
| Indole Derivatives | Antidepressant, Anti-inflammatory |
Future Research Directions
Future studies should focus on the detailed pharmacodynamics of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide, including its interaction with various biological targets and its potential therapeutic applications. This will involve both in vitro and in vivo experiments to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume